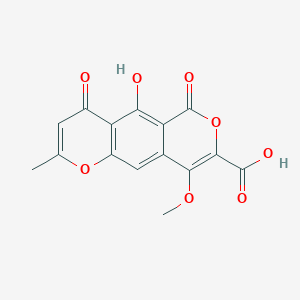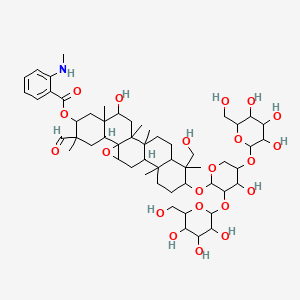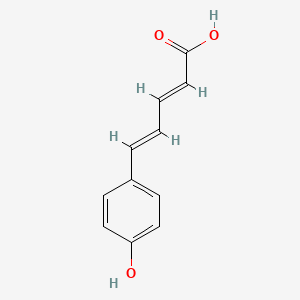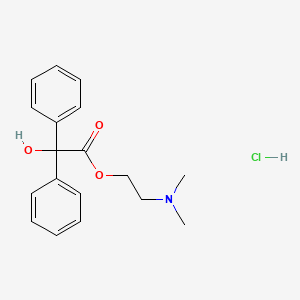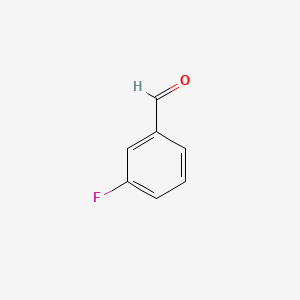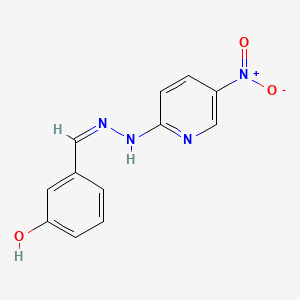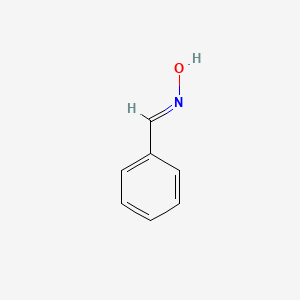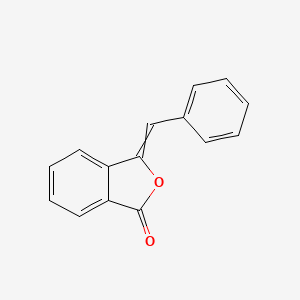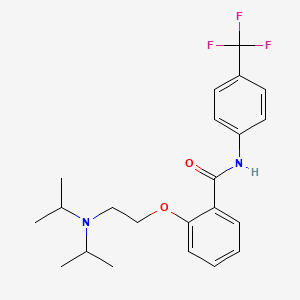![molecular formula C24H27N5O2 B1666229 N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide CAS No. 851845-37-9](/img/structure/B1666229.png)
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide
Overview
Description
AZD-6703 is a potent, selective, and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14). This compound was developed by AstraZeneca and has been investigated for its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis .
Preparation Methods
The synthesis of AZD-6703 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is known to be synthesized through a series of organic reactions involving the formation of quinazolinone and benzamide derivatives .
Chemical Reactions Analysis
AZD-6703 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
AZD-6703 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of p38 mitogen-activated protein kinase 14.
Biology: Investigated for its effects on cellular signaling pathways and cytokine release.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Industry: Utilized in preclinical research and drug development studies
Mechanism of Action
AZD-6703 exerts its effects by inhibiting p38 mitogen-activated protein kinase 14 (MAPK14). This kinase is critical for the regulation of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta. By inhibiting MAPK14, AZD-6703 prevents the release of these cytokines, thereby reducing inflammation and its associated symptoms .
Comparison with Similar Compounds
AZD-6703 is unique in its high selectivity and potency as an inhibitor of p38 mitogen-activated protein kinase 14. Similar compounds include:
SB203580: Another p38 mitogen-activated protein kinase inhibitor but with different selectivity and potency profiles.
VX-702: A p38 mitogen-activated protein kinase inhibitor with distinct pharmacokinetic properties.
BIRB 796: Known for its strong inhibition of p38 mitogen-activated protein kinase but with a different mechanism of action
AZD-6703 stands out due to its reversible inhibition and high selectivity for p38 mitogen-activated protein kinase 14, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
851845-37-9 |
|---|---|
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30) |
InChI Key |
ZMAZXHICVRYLQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD6703 N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

